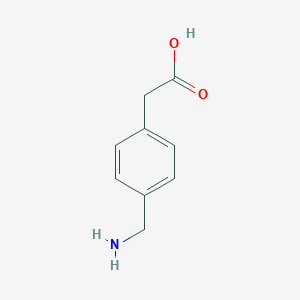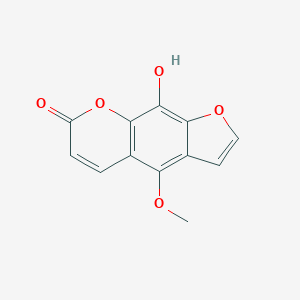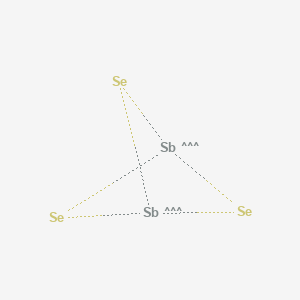
Antimony triselenide
Descripción general
Descripción
Antimony triselenide is a chemical compound with various applications in materials science and electronics. While specific studies on "Antimony triselenide" are not directly mentioned, insights can be derived from related antimony compounds and their synthesis, properties, and structures which are fundamental in understanding the chemistry of antimony-based materials.
Synthesis Analysis
Antimony compounds are typically synthesized through reactions involving antimony with different organic and inorganic ligands. For example, tris(5-bromo-2-methoxyphenyl)antimony and other derivatives are synthesized through reactions involving antimony trichloride and corresponding ligands, reflecting common synthesis strategies for antimony-based compounds (Sharutin et al., 2011).
Molecular Structure Analysis
The molecular structure of antimony compounds varies with the ligands attached to the antimony center. For instance, tris(2-methoxy-5-bromophenyl)antimony compounds exhibit distorted trigonal bipyramidal coordination, a common feature in antimony chemistry. These structural details provide insights into the electronic and spatial configuration of antimony-based materials, which may be similar to antimony triselenide (Sharutin et al., 2011).
Aplicaciones Científicas De Investigación
Photovoltaic Applications
- Scientific Field : Solar Energy, Photovoltaics .
- Application Summary : Sb2Se3 is being actively explored for application in thin-film solar cells . It is one of the most promising absorber material choices among the inorganic semiconductors .
- Methods and Procedures : In one study, a two-step process was used to grow Sb2(SxSe1−x)3 thin films. Initially, Sb2Se3 thin films were deposited on soda lime glass substrates using direct current magnetron sputtering technique. Then, these films were exposed to a sulfurization process in a quartz ampoule to obtain Sb2(SxSe1−x)3 thin films .
- Results and Outcomes : The morphological, optical, and structural properties of the grown films were highly dependent on the amount of sulfur in the films. By adjusting the S/S+Se atomic ratio, Sb2(SxSe1−x)3 absorber materials with suitable bandgap, favorable orientation, and compact morphology can be obtained for photovoltaic applications .
Hydrogen Generation
- Scientific Field : Solar Energy, Hydrogen Generation .
- Application Summary : Sb2Se3 has emerged as a nearly ideal semiconductor material that satisfies nearly all requirements for effectively generating hydrogen using solar energy .
Oxygen Defect Study
- Scientific Field : Material Science .
- Application Summary : Oxygen in single crystalline Sb2Se3 is addressed by infrared (IR) absorption spectroscopy .
- Methods and Procedures : Measurements were conducted on Sb2Se3 samples doped—during growth, post-growth annealing in the O2 ambient, or by O ion implantation—with 16O .
- Results and Outcomes : Annealing of O-enriched samples in hydrogen atmosphere at temperatures above 380°C results in the suppression of the 527-cm−1 line and concurrent appearance of the signals due to hydroxyl groups, suggesting formation of oxygen-hydrogen complexes .
Pyrotechnics and Flares
- Scientific Field : Pyrotechnics .
- Application Summary : Historically, Sb2Se3 has been used in pyrotechnics and flares .
Paint Pigments, Glass, Matches, and Explosives
- Scientific Field : Material Science .
- Application Summary : Sb2Se3 has been used as an ingredient in paint pigments, glass, matches, and explosives .
Electronics
- Scientific Field : Electronics .
- Application Summary : Sb2Se3 is becoming a 21st-century player in the field of electronics .
Thermoelectric Applications
- Scientific Field : Thermoelectrics .
- Application Summary : Sb2Se3 is being explored for its potential in thermoelectric applications .
Optoelectronic Devices
- Scientific Field : Optoelectronics .
- Application Summary : Sb2Se3 is used in the fabrication of optoelectronic devices .
Infrared Sensors
Safety And Hazards
Direcciones Futuras
Antimony triselenide is now being actively explored for application in thin-film solar cells . It has emerged as a nearly ideal semiconductor material that satisfies nearly all requirements for effectively generating hydrogen using solar energy . The rapid advances in Sb2Se3-photocathode water splitting over the past three years suggest a positive outlook for the cost-effective production of solar hydrogen .
Propiedades
InChI |
InChI=1S/2Sb.3Se | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZJTRGEKSBAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se].[Se].[Se].[Sb].[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sb2Se3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895002 | |
| Record name | Antimony triselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimony selenide (Sb2Se3) | |
CAS RN |
1315-05-5 | |
| Record name | Antimony triselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001315055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony selenide (Sb2Se3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony triselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diantimony triselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



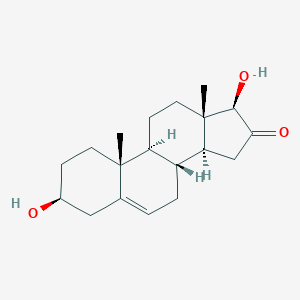

![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)


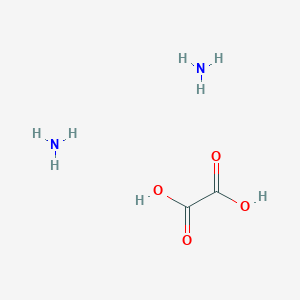
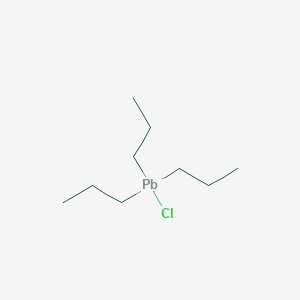
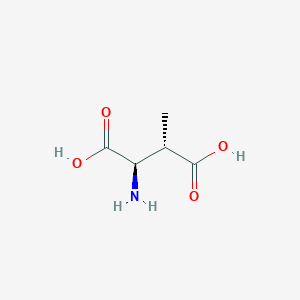
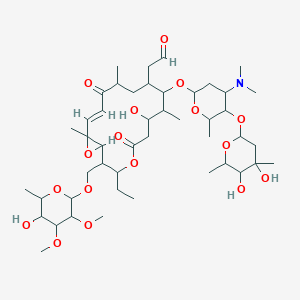
![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)

